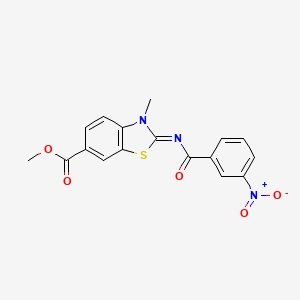

Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are a class of organic compounds that contain a benzene ring fused to a thiazole ring . They have been extensively studied and found to have diverse chemical reactivities and a broad spectrum of biological activities . They are used as precursors of biologically active compounds in medicine and agriculture .

Synthesis Analysis

Benzothiazoles can be synthesized through various methods. One such method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst . Another method involves the reaction of 2-aminothiophenol with aliphatic, aromatic, and heteroaromatic α-iodoketones .Molecular Structure Analysis

The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The structures of the resulting products can be characterized and confirmed by various techniques such as melting point, FT-IR, 1H and 13C NMR .Chemical Reactions Analysis

Reactions of 2-amino-1,3-benzothiazole with aliphatic, aromatic, and heteroaromatic α-iodoketones have been studied . The reaction proceeds by N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on the specific compound. For example, Methyl 2-amino-1,3-benzothiazole-6-carboxylate has a molecular weight of 208.24 and should be stored in a dark place, in an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Pharmacology

In pharmacology, indole derivatives like Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate are explored for their potential biological activities. These compounds have been found to exhibit a range of pharmacological effects, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This broad spectrum of activities makes them valuable for the development of new therapeutic agents.

Biochemistry

In biochemistry, the reactivity and functionalization potential of benzothiazole derivatives are of interest. They serve as starting materials for synthesizing larger, bioactive structures. Their aromaticity confers stability, while the heterocyclic nature provides reactive sites for further chemical modifications . This makes them useful in designing biochemical assays and understanding molecular interactions.

Agriculture

Benzothiazole derivatives are investigated for their use in agriculture, particularly in the synthesis of compounds with potential as pesticides or plant growth regulators . The structural similarity of these compounds to naturally occurring molecules in plants suggests they could interact with biological pathways in crops, pests, or soil microorganisms .

Environmental Science

In environmental science, the impact of benzothiazole compounds on ecosystems is studied. These compounds can enter the environment through various routes, including industrial processes and pharmaceuticals. Understanding their stability, degradation, and potential bioaccumulation is crucial for assessing environmental risks .

Material Science

The benzothiazole ring is a component in the synthesis of materials with specific optical, electronic, or mechanical properties. Its incorporation into polymers or coatings can enhance durability, conductivity, or fluorescence, making it valuable in the development of advanced materials .

Chemical Synthesis

Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate can be used as an intermediate in organic synthesis. Its structure allows for various chemical reactions, including substitutions, additions, and cyclizations, which are fundamental in creating complex molecules for research or industrial applications .

Mecanismo De Acción

While the specific mechanism of action for “Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate” is not available, benzothiazoles have been found to interfere with various biological processes. For example, 6-trifluoromethoxy-2-benzothiazolamine was found to interfere with glutamate neurotransmission .

Safety and Hazards

The safety and hazards of a specific compound depend on its specific properties. For Methyl 2-amino-1,3-benzothiazole-6-carboxylate, it has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S/c1-19-13-7-6-11(16(22)25-2)9-14(13)26-17(19)18-15(21)10-4-3-5-12(8-10)20(23)24/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTNPMQNTKTQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-methyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877850.png)

![N,N-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2877853.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2877858.png)

![6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2877865.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877866.png)

![N-(sec-butyl)-3-[2-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2877869.png)

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2877871.png)